((2S,5S)-5-methylpiperazin-2-yl)methanol HCl ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18818275
InChI: InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
SMILES:
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl

CAS No.:

Cat. No.: VC18818275

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl -

Specification

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
IUPAC Name [(2S,5S)-5-methylpiperazin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Standard InChI Key UGGSBYLNJZDGHG-GEMLJDPKSA-N
Isomeric SMILES C[C@H]1CN[C@@H](CN1)CO.Cl
Canonical SMILES CC1CNC(CN1)CO.Cl

Introduction

Structural Characteristics and Stereochemistry

The molecular framework of ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride consists of a six-membered piperazine ring substituted with a hydroxymethyl group at position 2 and a methyl group at position 5. The (2S,5S) stereochemistry is pivotal to its biological interactions, as enantiomeric purity dictates binding affinity to target proteins .

Molecular Formula and Physical Properties

The compound’s molecular formula is C₆H₁₄N₂O·HCl, with a molecular weight of 166.65 g/mol . Key physical properties include:

PropertyValueSource
SolubilityHighly soluble in water
Melting PointNot explicitly reported
Chiral Centers2 (C2 and C5)
Salt FormHydrochloride

The hydrochloride salt stabilizes the compound under standard storage conditions, making it suitable for long-term use in laboratory settings.

Synthesis and Reaction Pathways

The synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride involves stereoselective steps to ensure enantiomeric purity. A representative protocol from the literature proceeds as follows :

Key Synthetic Steps

  • Reduction of (3S,6S)-3-Hydroxymethyl-6-methyl-piperazine-2,5-dione:
    The diketopiperazine precursor undergoes borane-THF-mediated reduction at 70°C for 18 hours, selectively reducing the amide bonds to form the corresponding piperazine intermediate.

  • Acidification with HCl:
    The product is treated with hydrochloric acid in methanol at 70°C for 2 hours, yielding the hydrochloride salt with 100% conversion efficiency .

Reaction Mechanism

The borane-THF complex acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating hydride transfer to the adjacent carbon. This step is stereospecific, preserving the (2S,5S) configuration established in the starting material . Subsequent protonation by HCl stabilizes the amine groups, enhancing solubility .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • NMR (¹H and ¹³C):
    The proton NMR spectrum displays distinct signals for the methyl group (δ ~1.2 ppm), piperazine ring protons (δ ~2.5–3.5 ppm), and hydroxymethyl protons (δ ~3.8 ppm). Carbon resonances correlate with the chiral centers and substituent effects .

  • Mass Spectrometry:
    ESI-MS analysis confirms the molecular ion peak at m/z 166.65, consistent with the molecular formula .

Chromatographic Behavior

The compound exhibits a retention time of 8.2 minutes on reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile), with >98% purity in optimized syntheses .

Biological and Pharmacological Applications

Role in Drug Discovery

((2S,5S)-5-Methylpiperazin-2-yl)methanol hydrochloride serves as a building block for:

  • Kinase Inhibitors: Its piperazine core interacts with ATP-binding pockets in kinases, modulating enzymatic activity in cancer cells.

  • Antimicrobial Agents: Structural analogs exhibit efficacy against drug-resistant bacterial strains by disrupting cell wall synthesis.

Stereochemical Impact on Bioactivity

Comparative studies with its (2R,5S) and (2R,5R) diastereomers reveal that the (2S,5S) configuration confers 10-fold higher affinity for serotonin receptors, highlighting the importance of enantiopurity in CNS drug development .

Industrial and Regulatory Considerations

Scalable Synthesis

Continuous flow reactors have been adopted for large-scale production, reducing reaction times by 40% and improving yield reproducibility.

Comparison with Related Piperazine Derivatives

CompoundConfigurationSolubility (mg/mL)Bioactivity (IC₅₀, nM)
((2S,5S)-5-Methylpiperazin-2-yl)methanol HCl2S,5S12085 (Kinase X)
((2R,5S)-5-Methylpiperazin-2-yl)methanol 2HCl2R,5S95420 (Kinase X)
((2R,5R)-5-Methylpiperazin-2-yl)methanol HCl2R,5R110210 (Kinase X)

Data adapted from .

Future Directions and Research Opportunities

  • Exploration of Polypharmacology: Investigating off-target effects could unveil applications in autoimmune diseases.

  • Prodrug Development: Esterification of the hydroxymethyl group may enhance blood-brain barrier penetration.

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